N-(4-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}-2-methylphenyl)-1-benzofuran-2-carboxamide
Overview
Description
N-(4-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}-2-methylphenyl)-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, which is known for its biological activity, and a substituted phenyl group, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is to start with a benzofuran derivative and perform a series of reactions such as bromination, ethoxylation, and acylation to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}-2-methylphenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The bromine atom in the compound can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(4-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}-2-methylphenyl)-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which N-(4-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}-2-methylphenyl)-1-benzofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins, leading to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-(4-ethoxyphenyl)-2-thiophenecarboxamide: Similar structure but with a thiophene ring instead of a benzofuran ring.
4-Bromoaniline: Contains a bromine-substituted aniline group, used in various chemical syntheses.
Benzamide, 2-bromo-: Another bromine-substituted benzamide with different reactivity and applications.
Uniqueness
N-(4-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}-2-methylphenyl)-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core and a substituted phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Properties
IUPAC Name |
N-[4-[(3-bromo-4-ethoxybenzoyl)amino]-2-methylphenyl]-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN2O4/c1-3-31-22-11-8-17(13-19(22)26)24(29)27-18-9-10-20(15(2)12-18)28-25(30)23-14-16-6-4-5-7-21(16)32-23/h4-14H,3H2,1-2H3,(H,27,29)(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYQIXJVBNEMFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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